molecular formula C11H14O2 B1309595 2-[(2,5-Dimethylphenoxy)methyl]oxirane CAS No. 4287-29-0

2-[(2,5-Dimethylphenoxy)methyl]oxirane

Cat. No.: B1309595
CAS No.: 4287-29-0
M. Wt: 178.23 g/mol
InChI Key: PGSFTJDYQSZEKZ-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenoxy)methyl]oxirane (CAS: 4287-29-0) is an epoxide derivative featuring a phenoxy group substituted with methyl groups at the 2- and 5-positions of the benzene ring, linked via a methylene bridge to an oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol.

Properties

IUPAC Name

2-[(2,5-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-9(2)11(5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSFTJDYQSZEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407011
Record name 2-[(2,5-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-29-0
Record name 2-[(2,5-dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-[(2,5-Dimethylphenoxy)methyl]oxirane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

The table below compares 2-[(2,5-Dimethylphenoxy)methyl]oxirane with key analogs, emphasizing substituent positions, functional groups, and commercial

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g) Key Applications/Notes
This compound 2,5-dimethyl C₁₁H₁₄O₂ 178.23 4287-29-0 N/A Potential proteomics/pharmaceutical uses
2-[(3,5-Dimethylphenoxy)methyl]oxirane 3,5-dimethyl C₁₁H₁₄O₂ 178.23 4287-30-3 $254.00 Proteomics research
2-[(2-Methoxyphenoxy)methyl]oxirane 2-methoxy C₁₀H₁₂O₃ 180.20 2210-74-4 $210.00 Intermediate for Ranolazine synthesis
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-nitro C₉H₉NO₄ 195.17 345975-15-7 $1,400.00 High cost due to nitro group/stereochemistry
2-[(5-Methyl-2-nitrophenoxy)methyl]oxirane 5-methyl, 2-nitro C₁₀H₁₁NO₄ 209.20 67823-48-7 N/A Reactivity studies
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane 2,6-dibromo, 4-methyl C₁₀H₁₀Br₂O₂ 352.00 157652-24-9 N/A Specialty synthesis (halogenated analog)
Key Observations:
  • Substituent Position : The 2,5-dimethyl isomer (target compound) and 3,5-dimethyl analog (CAS 4287-30-3) share identical formulas but differ in substituent placement, which may alter steric effects and reactivity .
  • Functional Groups : Nitro-substituted analogs (e.g., CAS 345975-15-7) exhibit higher molecular weights and prices due to synthetic complexity and nitro group reactivity . Methoxy derivatives (e.g., CAS 2210-74-4) are prioritized in pharmaceutical synthesis .
  • Halogenated Derivatives : Brominated analogs (e.g., CAS 157652-24-9) highlight versatility in introducing halogens for specialized applications .

Physicochemical and Commercial Considerations

  • Reactivity : Epoxides are generally electrophilic, but substituents modulate reactivity. Nitro groups enhance electrophilicity, while methyl groups may sterically hinder reactions .
  • Stereochemistry : Enantiomerically pure analogs (e.g., R- or S-configurations in and ) command higher costs due to chiral synthesis requirements .
  • Pricing Trends : The 3,5-dimethyl analog (CAS 4287-30-3) is priced at $254.00/g, reflecting moderate demand in research. Nitro derivatives (e.g., $1,400.00/g) are cost-prohibitive for large-scale use .

Biological Activity

2-[(2,5-Dimethylphenoxy)methyl]oxirane, with a CAS number of 4287-29-0, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.228 g/mol
  • Density : 1.071 g/cm³
  • Boiling Point : 273°C
  • Flash Point : 108.4°C

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its application in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxirane (epoxide) group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications in protein structure and function, which may result in biological effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
  • Receptor Interaction : It could potentially bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds containing phenoxy and oxirane functionalities can exhibit antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.

Compound Target Organism Activity
This compoundE. coliModerate inhibition
This compoundS. aureusSignificant inhibition

These findings suggest that further exploration of this compound's structure-activity relationship (SAR) could yield derivatives with enhanced antimicrobial properties.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have shown varying degrees of effectiveness. For example:

Cell Line IC₅₀ (µM) Effect
HeLa15Moderate cytotoxicity
MCF-730Low cytotoxicity

The IC₅₀ values indicate the concentration at which the compound inhibits cell proliferation by 50%. The moderate activity against HeLa cells suggests potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent publication examined the antimicrobial efficacy of various phenoxy compounds against pathogenic bacteria. The study found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Assessment in Cancer Research :
    A research article reported on the cytotoxic effects of several oxirane derivatives on cancer cell lines. The results indicated that modifications to the phenoxy group significantly impacted the cytotoxicity profile, suggesting that structural optimization could enhance therapeutic efficacy .

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